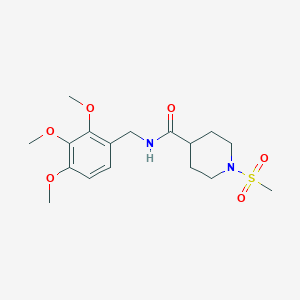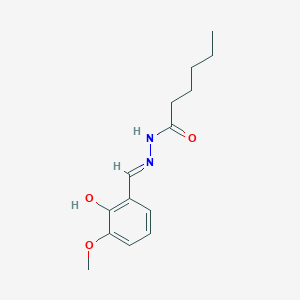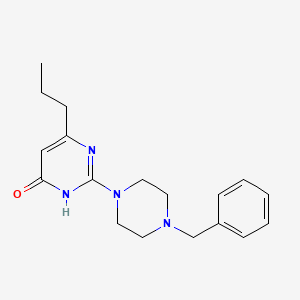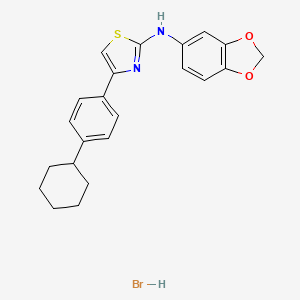![molecular formula C21H29N3O2 B6086697 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6086697.png)
2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research applications. It is commonly referred to as MPEP and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
MPEP acts as a selective antagonist of 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to this compound, MPEP inhibits the downstream signaling pathways that are involved in the regulation of synaptic plasticity, which is critical for learning and memory. This mechanism of action makes MPEP a promising candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood and behavior. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These biochemical and physiological effects of MPEP suggest that it may have therapeutic potential in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPEP in lab experiments is its selectivity for 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This selectivity also reduces the likelihood of off-target effects, which can confound experimental results. However, one limitation of MPEP is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for the research on MPEP. One area of interest is the development of more potent and selective 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol antagonists that can overcome the limitations of MPEP. Another area of interest is the investigation of the therapeutic potential of MPEP in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the role of this compound in the regulation of synaptic plasticity and its potential involvement in neurodegenerative diseases such as Alzheimer's disease warrants further investigation.
In conclusion, MPEP is a potent antagonist of this compound that has shown promise in the treatment of various neurological disorders. Its selectivity and specificity make it a valuable tool for lab experiments, and its potential therapeutic applications make it a promising candidate for drug development. Further research on MPEP and its mechanism of action may lead to the development of novel treatments for neurological disorders.
Méthodes De Synthèse
MPEP can be synthesized using a multi-step process that involves the reaction of piperazine with 3-methoxybenzyl bromide, followed by the reaction of the resulting compound with 6-methyl-2-pyridinemethanol. The final product is obtained by reducing the resulting intermediate with sodium borohydride. The purity of MPEP can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to improve cognitive function and reduce symptoms of anxiety and depression in animal models. MPEP has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propriétés
IUPAC Name |
2-[4-[(3-methoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-17-5-3-7-19(22-17)15-24-11-10-23(16-20(24)9-12-25)14-18-6-4-8-21(13-18)26-2/h3-8,13,20,25H,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWAGRORDODJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086623.png)


![4-[2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]phenol](/img/structure/B6086636.png)

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide](/img/structure/B6086649.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086657.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,4-dimethyl-2-piperazinyl)acetamide](/img/structure/B6086686.png)
![(2,4-dimethoxyphenyl){1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6086701.png)
![2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione](/img/structure/B6086715.png)

![N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)
